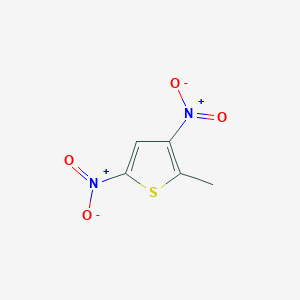

2-Methyl-3,5-dinitrothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3,5-dinitrothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4S/c1-3-4(6(8)9)2-5(12-3)7(10)11/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKDVGAWTPBACD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303322 | |

| Record name | 2-methyl-3,5-dinitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78771-28-5 | |

| Record name | NSC157847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-3,5-dinitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for 2 Methyl 3,5 Dinitrothiophene

Strategies for Thiophene (B33073) Ring Nitration and Methylation

The direct introduction of nitro and methyl groups onto a thiophene ring is a primary approach to synthesizing 2-Methyl-3,5-dinitrothiophene. This strategy hinges on the principles of electrophilic aromatic substitution, where the thiophene ring acts as a nucleophile.

Electrophilic Nitration Approaches for Thiophene Derivatives

The nitration of thiophene is a well-established electrophilic aromatic substitution. However, the high reactivity of the thiophene ring compared to benzene (B151609) means that reaction conditions must be carefully controlled to avoid polysubstitution and oxidative degradation. acs.org Milder nitrating agents are often preferred over the standard mixed acid (concentrated nitric and sulfuric acids). acs.org

Common nitrating agents for thiophene and its derivatives include:

Nitric acid in acetic anhydride (B1165640): This mixture generates acetyl nitrate (B79036) in situ, which is a less aggressive nitrating agent. This method has been successfully used for the mononitration of thiophene, yielding primarily 2-nitrothiophene (B1581588). kisti.re.kr

Copper (II) nitrate: This reagent can be used for the nitration of thiophenes under relatively mild conditions. acs.org

Nitric acid/Trifluoroacetic anhydride: This combination provides a potent yet controlled nitrating system, which has been shown to be effective for the nitration of various five-membered heterocycles, including thiophene. acs.org

The reaction conditions for these nitrations are critical and are summarized in the table below.

| Nitrating Agent | Solvent | Temperature | Typical Product(s) |

| HNO₃ / Ac₂O | Acetic Acid | 10°C | 2-Nitrothiophene |

| Cu(NO₃)₂ | Acetic Anhydride | Room Temperature | 2-Nitrothiophene |

| HNO₃ / (CF₃CO)₂O | Not specified | Not specified | 2-Nitrothiophene |

This table presents typical conditions for the mononitration of unsubstituted thiophene. The presence of other substituents will influence the reaction conditions and regioselectivity.

Regioselective Functionalization of Methylthiophenes for Dinitration

The presence of a methyl group on the thiophene ring significantly influences the regioselectivity of subsequent electrophilic substitutions, such as nitration. The methyl group is an activating, ortho-, para-directing group. In the case of 2-methylthiophene (B1210033), the positions most activated towards electrophilic attack are the 5-position (para) and the 3-position (ortho).

Nitration of 2-methylthiophene with acetyl nitrate has been a subject of study. The reaction can lead to a mixture of isomers, with the primary products being 2-methyl-5-nitrothiophene (B1601322) and 2-methyl-3-nitrothiophene. Further nitration to introduce a second nitro group would be directed by both the methyl group and the deactivating nitro group already present. The dinitration of 2-methylthiophene would be expected to yield this compound as a significant product, as the 3 and 5 positions are activated by the methyl group and are meta to each other, a common pattern in dinitration of activated rings.

Multi-step Synthetic Routes to this compound

An alternative to the direct dinitration of 2-methylthiophene is a multi-step approach that involves the synthesis of a halogenated dinitrothiophene precursor, followed by the introduction of the methyl group. This strategy can offer better control over the regiochemistry of the final product.

Synthesis of Halogenated Dinitrothiophene Precursors (e.g., 2,5-Dibromo-3,4-dinitrothiophene)

Halogenated thiophenes can serve as versatile intermediates in the synthesis of more complex thiophene derivatives. For instance, 2,5-dibromo-3,4-dinitrothiophene (B14878) has been synthesized in high yield. tandfonline.com The synthesis begins with the selective bromination of thiophene at the 2 and 5 positions using N-bromosuccinimide (NBS). The resulting 2,5-dibromothiophene (B18171) is then nitrated using a mixture of concentrated nitric acid and fuming sulfuric acid to yield 2,5-dibromo-3,4-dinitrothiophene. tandfonline.com While this specific precursor has the nitro groups at the 3 and 4 positions, a similar strategy could be employed to synthesize a precursor with the desired 3,5-dinitro substitution pattern, for example, by starting with a different brominated thiophene. A more direct precursor would be a 2-halo-3,5-dinitrothiophene. For example, 2-chloro-3,5-dinitrothiophene (B189638) is a known compound that can be used in nucleophilic substitution reactions. wikipedia.org

Introduction of Methyl Group via Specific Coupling or Alkylation Reactions

With a suitable halogenated dinitrothiophene precursor in hand, the methyl group can be introduced through a variety of established chemical reactions. These methods often involve organometallic reagents and transition metal catalysis.

Organocuprate Reagents (Gilman Reagents): Lithium dimethylcuprate ((CH₃)₂CuLi) is a soft nucleophile that is highly effective in displacing halides from aromatic rings in SₙAr-type reactions or through coupling mechanisms. masterorganicchemistry.comyoutube.com A 2-halo-3,5-dinitrothiophene could potentially be methylated using this reagent.

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for the formation of carbon-carbon bonds.

Suzuki Coupling: This reaction couples an organoboron reagent (e.g., methylboronic acid) with an organic halide in the presence of a palladium catalyst and a base. nih.govmdpi.comrsc.orgmdpi.com

Stille Coupling: This involves the reaction of an organotin compound (e.g., trimethylstannylmethane) with an organic halide, catalyzed by palladium. wikipedia.orgharvard.eduorganic-chemistry.orguwindsor.caresearchgate.net

Negishi Coupling: This method utilizes an organozinc reagent (e.g., methylzinc chloride) to couple with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.orgnih.govrsc.orgorganic-chemistry.orgnih.gov

The general scheme for these cross-coupling reactions is as follows:

2-Halo-3,5-dinitrothiophene + [CH₃-M] → this compound

Where [CH₃-M] can be:

CH₃-B(OH)₂ (for Suzuki coupling)

CH₃-Sn(Alkyl)₃ (for Stille coupling)

CH₃-Zn-Halide (for Negishi coupling)

The choice of coupling partner and reaction conditions would need to be optimized for the specific dinitrothiophene substrate.

Advanced Synthetic Catalysis and Reaction Conditions

Modern synthetic organic chemistry often employs advanced catalytic systems to improve reaction efficiency, selectivity, and sustainability.

Phase-Transfer Catalysis (PTC): PTC can be particularly useful in reactions involving an ionic reagent (like a nucleophile) and an organic substrate that are soluble in immiscible phases (e.g., aqueous and organic). tandfonline.comwikipedia.orgcrdeepjournal.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the ionic reactant into the organic phase where the reaction occurs. wikipedia.org This could be applicable in the methylation step if an ionic methylating agent is used with a halogenated dinitrothiophene in a biphasic system.

Homogeneous Catalysis in Cross-Coupling: The palladium-catalyzed cross-coupling reactions mentioned above are prime examples of advanced homogeneous catalysis. The development of specialized ligands for the palladium center has allowed for milder reaction conditions, broader substrate scope, and higher yields. For instance, bulky, electron-rich phosphine (B1218219) ligands can significantly enhance the efficiency of Suzuki and Negishi couplings.

The following table summarizes the key features of the discussed cross-coupling reactions for the potential methylation of a halo-dinitrothiophene precursor.

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages |

| Suzuki | Organoboron | Palladium | High functional group tolerance; commercially available reagents. |

| Stille | Organotin | Palladium | Mild reaction conditions; stable organotin reagents. |

| Negishi | Organozinc | Palladium or Nickel | High reactivity of organozinc reagents. |

The synthesis of this compound can be approached through various synthetic strategies. The choice of method would depend on factors such as the availability of starting materials, desired regioselectivity, and scalability. Direct nitration of 2-methylthiophene offers a more concise route, while the multi-step synthesis via a halogenated precursor allows for greater control over the final product's structure. The application of advanced catalytic methods, particularly palladium-catalyzed cross-coupling reactions, provides a versatile and powerful means for the final methylation step.

Organocatalysis in Dinitrothiophene Synthesis

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, providing access to enantiomerically enriched molecules under mild and environmentally friendly conditions. metu.edu.tr In the context of thiophene synthesis, organocatalysis has been notably successful in domino reactions that construct highly substituted, chiral dihydrothiophene and tetrahydrothiophene (B86538) rings. rhhz.netresearchgate.net These reactions often employ bifunctional organocatalysts, such as those based on thiourea (B124793) or quinine (B1679958) derivatives, to activate the substrates and control the stereochemical outcome. metu.edu.tr

A common approach involves the sulfa-Michael addition of a sulfur-containing nucleophile to a nitroolefin, which acts as a Michael acceptor. metu.edu.trmetu.edu.tr This process forms a new carbon-sulfur bond and can be followed by an intramolecular cyclization to yield the thiophene-based heterocycle. For instance, the asymmetric organocatalytic sulfa-Michael addition of 1,4-dithiane-2,5-diol (B140307) to trans-β-nitrostyrene derivatives has been shown to produce polyfunctionalized tetrahydrothiophenes. metu.edu.trmetu.edu.tr Similarly, bifunctional thiourea catalysts have been utilized in the asymmetric formal thio[3+2] cyclization of acyclic thioamides with nitrostyrenes to afford optically active dihydrothiophenes. rhhz.net

While these organocatalytic methods are highly effective for creating complex, saturated, or partially saturated thiophene cores with high stereoselectivity, their application to the direct synthesis of aromatic dinitrothiophenes like this compound is not extensively documented. The primary utility of organocatalysis in this area lies in the construction of the foundational heterocyclic ring system rather than the subsequent aromatization or dinitration steps.

Table 1: Examples of Organocatalytic Reactions in Thiophene Synthesis

| Reaction Type | Catalyst Type | Reactants | Product Type | Ref. |

|---|---|---|---|---|

| Asymmetric sulfa-Michael addition | Quinine-based bifunctional | 1,4-dithiane-2,5-diol, trans-β-nitrostyrenes | Polyfunctional tetrahydrothiophenes | metu.edu.tr |

| Asymmetric thio[3+2] cyclization | Bifunctional thiourea | Acyclic thioamides, (E)-α-nitrostyrenes | Optically active dihydrothiophenes | rhhz.net |

Metal-Catalyzed Coupling Reactions in Thiophene Derivatization

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of substituted aromatic and heteroaromatic compounds. eie.gr These methods are particularly valuable for the derivatization of the thiophene ring, allowing for the precise introduction of alkyl, aryl, and other functional groups that serve as precursors for compounds like this compound. jcu.edu.au Palladium-catalyzed reactions are the most prominent in this field, with Suzuki-Miyaura, Stille, and Kumada couplings being widely employed. eie.grjcu.edu.au

The Suzuki-Miyaura cross-coupling reaction, which joins an organoboron compound with an organohalide, is a highly efficient method for functionalizing thiophenes. nih.gov For example, various bromothiophenes can be coupled with boronic acids in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) with a phosphine ligand like SPhos, to yield substituted thiophenes in good to excellent yields. nih.govsemanticscholar.org This reaction is fundamental for creating the 2-methylthiophene scaffold from a suitable bromothiophene precursor. youtube.com

Stille coupling, which utilizes organotin reagents, and Kumada coupling, which employs Grignard reagents, are also effective methods for the alkylation and arylation of halothiophenes. jcu.edu.au These reactions provide robust pathways to synthesize the 2-methylthiophene core, which can subsequently be nitrated to afford the final this compound product. The choice of coupling reaction often depends on the stability of the substrates and the desired functional group tolerance. The resulting 2,5-dibromo-3,4-dinitrothiophene, for instance, can be coupled with organotin or organoboron thiophene derivatives in Stille or Suzuki reactions to create more complex structures. nih.gov

Direct C-H activation/arylation is another modern approach that avoids the pre-functionalization of the thiophene ring with a halogen. acs.org Palladium catalysts can facilitate the coupling of thiophenes directly with aryl halides, offering a more atom-economical route to substituted thiophenes. nih.govresearchgate.net These metal-catalyzed methodologies are crucial for preparing the necessary precursors for multi-substituted thiophenes.

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions for Thiophene Derivatization

| Reaction Name | Metal Catalyst (Typical) | Reactant 1 (Thiophene) | Reactant 2 | General Product | Ref. |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd(PPh₃)₄ | Halothiophene | Organoboronic acid/ester | Alkyl/Aryl-thiophene | nih.govresearchgate.netnih.gov |

| Stille Coupling | Pd(PPh₃)₄ | Halothiophene | Organostannane (Organotin) | Alkyl/Aryl-thiophene | jcu.edu.aunih.gov |

| Kumada Coupling | Ni(dppp)Cl₂, Pd-based | Halothiophene | Grignard Reagent (Organomagnesium) | Alkyl/Aryl-thiophene | jcu.edu.au |

Reaction Mechanisms and Reactivity Studies of 2 Methyl 3,5 Dinitrothiophene

Nucleophilic Aromatic Substitution (SNAr) in Dinitrothiophene Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for electron-poor aromatic compounds. In dinitrothiophene systems, this reaction proceeds through a distinct pathway characterized by the attack of a nucleophile on the electron-deficient thiophene (B33073) ring. wikipedia.orgbyjus.commasterorganicchemistry.com

Mechanistic Pathways of Nucleophilic Attack on Electron-Deficient Thiophenes

The SNAr mechanism in dinitrothiophenes involves a two-step process: addition of the nucleophile to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. wikipedia.orgyoutube.compressbooks.pub The aromatic ring, rendered electrophilic by the presence of electron-withdrawing groups, is attacked by the nucleophile. masterorganicchemistry.com This initial attack is typically the rate-determining step. masterorganicchemistry.com

The stability of the Meisenheimer complex is a crucial factor in the reaction's feasibility. mdpi.com For thiophene derivatives, the nucleophilic attack can occur at various positions, and the preferred site is influenced by the substituents on the ring. acs.orgchim.it In the case of dinitrothiophenes, the negative charge of the intermediate is effectively delocalized by the nitro groups, facilitating the reaction. pressbooks.pub

Influence of Nitro Groups on Electrophilicity and Reaction Kinetics

The presence of two nitro groups on the thiophene ring dramatically increases its electrophilicity, making it highly susceptible to nucleophilic attack. masterorganicchemistry.comnumberanalytics.com These electron-withdrawing groups activate the ring towards substitution. wikipedia.orgbyjus.com The positioning of the nitro groups ortho or para to the leaving group is particularly effective in stabilizing the negatively charged Meisenheimer intermediate through resonance, thereby accelerating the reaction. masterorganicchemistry.compressbooks.pub

Kinetic studies have quantified the activating effect of nitro groups. For instance, the rate of nucleophilic substitution is significantly higher in dinitro-substituted thiophenes compared to their mono-nitro or unsubstituted counterparts. acs.orgnih.gov The strong electron-withdrawing nature of the nitro groups lowers the energy barrier for the formation of the Meisenheimer complex, leading to faster reaction rates. mdpi.com

Substituent Effects and Regioselectivity in SNAr Reactions

Substituents on the thiophene ring play a critical role in directing the regioselectivity of SNAr reactions. numberanalytics.comnih.gov The position of nucleophilic attack is determined by a combination of electronic and steric factors. numberanalytics.com In 2-methyl-3,5-dinitrothiophene, the methyl group and the two nitro groups influence where an incoming nucleophile will attack.

Electron-donating groups, like the methyl group, can decrease the electrophilicity of the adjacent carbon atoms, while the nitro groups strongly activate the positions ortho and para to them. numberanalytics.com The interplay of these effects determines the ultimate site of substitution. For example, in related dinitro- and dicyano-thiophene systems, the regioselectivity of nucleophilic attack at the C2 and C4 positions has been a subject of detailed kinetic and theoretical investigation. researchgate.net The electronic nature of the substituent has been shown to govern the regioselectivity in the aminolysis of related dinitrophenyl benzenesulfonates. nih.gov

Secondary Steric Effects in Thiophene SNAr

Research comparing the reactivity of dinitro-benzene and dinitro-thiophene derivatives with nucleophiles like piperidine (B6355638) has shown that benzenes exhibit large kinetic secondary steric effects, whereas thiophenes show small ones. rsc.orgrsc.org For example, the introduction of a methyl group on the thiophene ring in some dinitro systems does not significantly hinder the nucleophilic attack, in contrast to the substantial rate decrease observed in analogous benzene (B151609) compounds. rsc.org

Redox Chemistry of the Nitro Functionality in this compound

The nitro groups in this compound are not only pivotal for its SNAr reactivity but are also the primary sites for its redox chemistry.

Electron Reduction Processes of Nitrothiophenes

The electron reduction of nitrothiophenes has been systematically studied using techniques such as cyclic voltammetry and electron spin resonance (E-ESR) spectroscopy, complemented by DFT calculations. rsc.orgresearchgate.netrsc.org The initial step in the reduction process for nitrothiophenes is typically a one-electron uptake to form a radical anion. researchgate.netrsc.org

The subsequent fate of this radical anion can vary significantly depending on the specific structure of the nitrothiophene. researchgate.netrsc.org Further reduction can lead to the formation of dianions or secondary radicals. researchgate.netrsc.org In the case of dinitrothiophenes, the relative positions of the nitro groups influence the reduction potentials and the stability of the resulting radical species. rsc.org For instance, the reduction of 2-nitrothiophene (B1581588) can produce a short-lived anion radical, which can then be further reduced to nitroso, hydroxylamine, and amino derivatives. portlandpress.com The electrochemical reduction of some nitrothiophene derivatives can also lead to dimerization processes. ias.ac.in

Formation of Radical Anions and Subsequent Transformations

The electrochemical reduction of nitroaromatic compounds, including nitrothiophenes, typically proceeds through the initial formation of a radical anion. This process involves the transfer of a single electron to the molecule's lowest unoccupied molecular orbital (LUMO). For dinitrothiophenes, the first reduction step leads to the corresponding radical anion, which can be studied using techniques like cyclic voltammetry and electron spin resonance (ESR) spectroscopy. researchgate.net

The spin density in the radical anions of dinitrothiophenes is primarily located on the nitro groups and the thiophene ring. researchgate.net The presence of the methyl group at the 2-position in this compound would be expected to influence the spin distribution and the redox potential compared to unsubstituted dinitrothiophenes due to its electron-donating nature. The subsequent transformations of the radical anion could involve further reduction of the second nitro group or other chemical reactions, depending on the reaction conditions.

Reductive Transformations for Derivatization (e.g., to Amino-thiophenes)

The reduction of nitro groups to amino groups is a fundamental transformation in organic synthesis, providing access to versatile amino derivatives. For dinitrothiophenes, this transformation is a common strategy for derivatization. The reduction of dinitrothiophene derivatives to their corresponding diaminothiophenes is typically achieved using reducing agents like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid or through catalytic hydrogenation. researchgate.netajol.info

For instance, the reduction of 2,5-dibromo-3,4-dinitrothiophene (B14878) to 3,4-diaminothiophene (B2735483) dihydrochloride (B599025) has been successfully carried out using tin powder in an acidic medium. semanticscholar.orgacs.org Similarly, 3',4'-dinitro-2,2':5',2''-terthiophene has been reduced to the corresponding diamine using anhydrous SnCl₂ in ethanol (B145695) and concentrated HCl. ajol.info These methods are generally applicable to a wide range of nitrothiophenes.

The following table summarizes common reduction methods used for dinitrothiophene derivatives, which are applicable for the conversion of this compound to its amino-substituted counterparts.

| Reagent/Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|

| SnCl₂ / HCl | Acidic medium, often in ethanol | Diaminothiophene | researchgate.netajol.info |

| Sn / HCl | Acidic medium | Diaminothiophene | semanticscholar.orgacs.org |

| Catalytic Hydrogenation (e.g., Pd/C) | H₂ gas, various solvents | Diaminothiophene | researchgate.net |

The resulting aminothiophenes are valuable intermediates for the synthesis of a variety of heterocyclic compounds and materials. sapub.org For example, 2-amino-3,5-dinitrothiophene (B1266120) has been used as a precursor for azo dyes. sapub.orgacs.org

Other Key Reactions and Transformations

Beyond radical anion formation and reduction, the unique electronic nature of this compound suggests potential reactivity in cycloaddition and rearrangement reactions.

Cycloaddition Reactions and Their Application in Thiophene Functionalization

Cycloaddition reactions, such as the Diels-Alder [4+2] cycloaddition and 1,3-dipolar cycloadditions, are powerful tools for the construction of cyclic systems and the functionalization of aromatic rings. sigmaaldrich.comwikipedia.orgwikipedia.orgorganic-chemistry.org The reactivity of thiophenes in these reactions is dependent on their electronic properties. Electron-rich thiophenes can act as dienes in Diels-Alder reactions, while electron-deficient thiophenes are generally poor dienes.

Due to the strong electron-withdrawing nature of the two nitro groups, this compound is expected to be a highly electron-deficient thiophene. This would make it an unlikely candidate to act as a diene in a normal-demand Diels-Alder reaction. However, its electron-deficient nature could potentially allow it to act as a dienophile in inverse-electron-demand Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions. wikipedia.orgorganic-chemistry.org

While specific examples of cycloaddition reactions involving this compound are not prominent in the surveyed literature, the general principles of thiophene chemistry suggest that this could be a potential avenue for its functionalization. For instance, 1,3-dipolar cycloadditions have been widely used to synthesize a variety of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org The reaction of a suitable 1,3-dipole with the C4=C5 double bond of this compound could, in principle, lead to the formation of fused heterocyclic systems.

Rearrangement Reactions Involving Thiophene Derivatives

Rearrangement reactions offer pathways to complex molecular architectures from simpler precursors. In the context of thiophene chemistry, several named rearrangements are of significance, including the Thio-Claisen and the Truce-Smiles rearrangements. researchgate.nettandfonline.comcdnsciencepub.comcdnsciencepub.com

A particularly relevant finding is the observation of a Claisen-type intramolecular rearrangement during the reaction of 3,4-dinitrothiophene with Grignard reagents. researchgate.netarkat-usa.org This reaction leads to the formation of 2-(3-amino-4-nitrothiophen-2-yl)phenols, where one nitro group is reduced and an ortho-phenolic group is introduced adjacent to the newly formed amino group. The proposed mechanism involves a pivotal Claisen-like rearrangement. researchgate.netarkat-usa.org This suggests that under specific conditions, dinitrothiophene systems can undergo complex transformations involving rearrangements.

The Truce-Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has also been reported for various thiophene derivatives. cdnsciencepub.comcdnsciencepub.comacs.org This reaction typically involves the migration of an aryl group. While a direct example involving this compound is not available, the presence of activating nitro groups on the thiophene ring could potentially facilitate such rearrangements under suitable basic conditions, leading to novel substituted thiophene structures.

Theoretical and Computational Investigations on 2 Methyl 3,5 Dinitrothiophene

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are powerful tools to investigate the properties of 2-Methyl-3,5-dinitrothiophene at an atomic level. These methods allow for the prediction of molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Density Functional Theory (DFT) has been extensively used to study dinitrothiophene derivatives. researchgate.netresearchgate.net DFT calculations, often using functionals like B3LYP and basis sets such as 6-311+G(d,p), provide optimized molecular geometries, vibrational frequencies, and spectroscopic parameters that show good agreement with experimental data. researchgate.net For instance, in related dinitrothiophene compounds, DFT has been employed to calculate molecular electrostatic potential (MEP) maps, which are useful for understanding intermolecular interactions. researchgate.net

Time-Dependent DFT (TD-DFT) is utilized to investigate the electronic excitation energies and to simulate UV-Vis spectra. researchgate.netresearchgate.net These calculations help in understanding the electronic transitions within the molecule. For example, TD-DFT calculations on related nitroaromatic compounds have been used to predict their absorption spectra. nih.gov

Theoretical studies on similar molecules, such as 2-methoxy-3,5-dinitrothiophene, have been performed using DFT and TD-DFT to analyze reaction mechanisms, like nucleophilic aromatic substitution (SNAr). researchgate.netresearchgate.netresearchgate.net These studies confirm the formation of intermediates like zwitterions and Meisenheimer complexes. researchgate.netresearchgate.net

Ab Initio Energy Calculations for Conformational Analysis and Reactivity

Ab initio energy calculations are fundamental for determining the most stable conformations of molecules and understanding their reactivity. For thiophene (B33073) derivatives, these calculations have been used to study the effects of steric strain on the molecule's properties. researchgate.netrsc.org For example, in analogous chlorodinitro derivatives, ab initio calculations have revealed how the rotation of nitro groups affects the geometry and energy of the molecule. researchgate.netrsc.org

Elucidation of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its reactivity. Computational methods provide a detailed picture of the distribution of electrons and help in quantifying its reactivity.

Analysis of Molecular Orbitals and Electron Density Distributions

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity of a molecule. numberanalytics.com In thiophene systems, the HOMO is often associated with the electron-donating character, while the LUMO relates to the electron-accepting ability. numberanalytics.com For dinitrothiophene derivatives, the presence of electron-withdrawing nitro groups significantly lowers the LUMO energy, enhancing their electrophilic character.

Electron density distribution studies, often visualized through molecular electrostatic potential (MEP) maps, reveal the electron-rich and electron-deficient regions of a molecule. researchgate.net In nitrothiophenes, the nitro groups create significant electron-deficient areas, making the thiophene ring susceptible to nucleophilic attack. researchgate.net The distribution of electron spin density has also been analyzed in related nitroaromatic compounds to understand their photochemical reactivity. acs.org

Electrophilicity and Nucleophilicity Parameters in Thiophene Systems

The reactivity of thiophene derivatives can be quantified using electrophilicity and nucleophilicity parameters. Mayr's electrophilicity scale is a widely used method for this purpose. rsc.orgacs.org For a series of thiophene derivatives, the electrophilicity parameter (E) has been determined through kinetic studies of their reactions with nucleophiles. acs.org For instance, 3,5-dinitrothiophene has been characterized as a strong electrophile. acs.org

Modeling Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. This includes identifying intermediates, transition states, and calculating activation energies.

Theoretical studies on the nucleophilic aromatic substitution (SNAr) reactions of related dinitrothiophenes have been performed using DFT. researchgate.netresearchgate.net These studies have mapped out the reaction pathways, showing the formation of a Meisenheimer complex as a key intermediate. researchgate.net The calculations revealed that the decomposition of this complex is often the rate-determining step in uncatalyzed reactions, with activation barriers around 28 kcal/mol. researchgate.net

Computational Studies of SNAr Mechanism Intermediates (e.g., Meisenheimer Complexes)

The SNAr mechanism is characterized by the formation of a high-energy intermediate, commonly known as a Meisenheimer complex. Computational studies, particularly those employing Density Functional Theory (DFT), have been pivotal in characterizing these transient species for activated thiophenes.

Research on 2-methoxy-3,5-dinitrothiophene, a close structural analog of this compound, has provided detailed mechanistic insights. DFT calculations have been used to model the substitution reaction of the methoxy (B1213986) group with a secondary amine. researchgate.netresearchgate.net These studies confirmed the formation of a zwitterionic intermediate as the kinetically determining step. researchgate.netresearchgate.net However, the calculated structure of this intermediate is more diffuse than a classic Meisenheimer complex. It is described as a state where the bond between the nucleophile's nitrogen and the ring carbon is not fully formed, while the C-O bond of the leaving group is elongated in preparation for cleavage. researchgate.net

Further computational analysis revealed that the presence of a second nitro group at the 3-position (in the β position relative to the sulfur atom) significantly influences the structure of the subsequent carbanion intermediate. This nitro group alters the charge distribution, causing the negative charge to be localized on the C3 carbon. researchgate.net This is distinct from related compounds with only a 5-nitro group, where the excess electron density is stored on the oxygen atoms of that nitro group. researchgate.net

The energy profile of the reaction has also been mapped computationally. For the reaction of 2-methoxy-3,5-dinitrothiophene with an amine in methanol, the transition state leading to the formation of the zwitterion has a calculated activation barrier of 17.78 kcal mol⁻¹. researchgate.net Following the formation of this dipolar intermediate, the most probable subsequent pathway involves a second amine molecule. This molecule facilitates the conversion of the zwitterion into a hydrogen-bonded association between a carbanion and an ammonium (B1175870) ion, a step that has a very low activation barrier of 2.25 kcal mol⁻¹. researchgate.net

Table 1: Computational Findings on SNAr Intermediates for Activated Dinitrothiophene Systems

| Feature | Description | Computational Details | Source(s) |

|---|---|---|---|

| Intermediate Type | Zwitterion / Meisenheimer Complex | Confirmed by DFT calculations as kinetically determining step. | researchgate.netresearchgate.net |

| Intermediate Structure | Diffuse structure; incomplete N-C bond formation and elongated C-Leaving Group bond. | DFT calculations. | researchgate.net |

| Charge Distribution | Negative charge localized on the C3 carbon due to the influence of the 3-nitro group. | DFT calculations. | researchgate.net |

| Activation Barrier | 17.78 kcal mol⁻¹ for the formation of the zwitterionic intermediate in methanol. | DFT calculations. | researchgate.net |

| Second Step Barrier | 2.25 kcal mol⁻¹ for the conversion of the zwitterion to a carbanion via a second amine molecule. | DFT calculations. | researchgate.net |

Solvent Effects and Stereochemical Considerations in Theoretical Models

The solvent plays a critical role in the kinetics and mechanism of SNAr reactions, and theoretical models must account for its influence. nih.gov Likewise, stereochemical factors, such as steric hindrance and the conformation of substituents, can significantly affect reactivity. researchgate.net

Solvent Effects: Computational studies have shown that the choice of solvation model can dramatically alter the predicted outcome of an SNAr reaction. For the reaction between 4-nitrobenzonitrile (B1214597) and sodium methoxide (B1231860) in DMSO, DFT calculations using an implicit solvation model (which treats the solvent as a continuous medium) predicted a rapid and irreversible reaction. chemrxiv.org However, experimental results showed low conversion. chemrxiv.org When the reaction was modeled with an explicit solvation model that included 62 individual DMSO solvent molecules, the resulting free energy surface was significantly different and more consistent with experimental observations. chemrxiv.org This work underscores that for some SNAr reactions, the entropy effects arising from the dynamics of explicit solvent molecules can be more influential than electronic energy, a finding that challenges the reliability of over-simplified implicit solvent models. chemrxiv.org

The nature of the solvent also directly impacts the nucleophile's reactivity. In protic solvents like methanol, hydrogen bonding between the solvent and an aniline (B41778) nucleophile can reduce the nucleophile's strength, leading to lower reaction rates compared to reactions in aprotic solvents like DMSO. nih.gov Kinetic studies on related dinitrothiophene systems have been performed in various solvents, including water and acetonitrile, to probe the influence of solvent polarity on C-N bond formation. acs.orgsci-hub.se

Stereochemical Considerations: Theoretical models also address stereochemical influences on reactivity. Ab initio energy calculations have been performed on different conformations of related chlorodinitro derivatives in both the thiophene and benzene (B151609) series. researchgate.net These studies help to understand how the orientation of the nitro groups relative to the aromatic ring plane affects activation energy. A key finding from comparative studies is that thiophene derivatives tend to exhibit small kinetic secondary steric effects compared to the large effects seen in analogous benzene derivatives. researchgate.net

The presence of the 2-methyl group in this compound introduces specific stereochemical and regiochemical questions. Studies on the analogous 2-methyl-3,5-dinitropyridine (B14619359) have shown that nucleophilic attack can result in a mixture of isomers, with substitution occurring at both the 3- and 5-positions. mdpi.com In that system, the product of substitution at the 3-position (ortho to the methyl group) was predominant. mdpi.com This suggests that theoretical models for the SNAr reaction of this compound must consider the possibility of attack at both C3 and C5 and evaluate the relative energy barriers to predict the regioselectivity, which will be influenced by the steric and electronic effects of the 2-methyl group.

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 2-methoxy-3,5-dinitrothiophene |

| 4-nitrobenzonitrile |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Methanol |

| Aniline |

| 2-methyl-3,5-dinitropyridine |

| Water |

| Acetonitrile |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular framework of organic compounds. For 2-Methyl-3,5-dinitrothiophene, both proton (¹H) and carbon-13 (¹³C) NMR are fundamental for confirming the substitution pattern on the thiophene (B33073) ring.

One-dimensional NMR spectroscopy is instrumental in verifying the structure of this compound. The electron-withdrawing nature of the two nitro groups and the electron-donating effect of the methyl group create a distinct set of chemical shifts for the remaining proton and the carbon atoms of the thiophene ring.

The ¹H NMR spectrum is expected to be relatively simple, showing a signal for the methyl protons and a single signal for the lone aromatic proton on the thiophene ring. The strong deshielding effect of the adjacent nitro groups would shift the signal for the C4-proton significantly downfield. The methyl protons would appear as a singlet in the typical alkyl region, though slightly shifted due to the electronic effects of the aromatic ring system.

¹³C NMR spectroscopy provides further confirmation of the structure by detecting signals for each unique carbon atom. The carbons directly attached to the nitro groups (C3 and C5) are expected to be strongly deshielded, appearing at a high chemical shift. The presence of distinct signals for the methyl carbon, the protonated C4, and the quaternary C2 completes the structural fingerprint.

In synthetic procedures, the nitration of 2-methylthiophene (B1210033) can potentially lead to a mixture of isomers. NMR spectroscopy serves as a powerful quantitative tool to determine the isomer ratio. researchgate.nettsijournals.com Since different isomers, such as 2-methyl-3,4-dinitrothiophene, would have unique sets of proton and carbon signals with different chemical shifts and coupling patterns, the relative integration of the peak areas in the ¹H NMR spectrum allows for a precise calculation of the percentage of each isomer in a mixture. tsijournals.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on data from related thiophene derivatives.

| Atom | Technique | Predicted Chemical Shift (ppm) | Notes |

| CH₃ | ¹H NMR | ~2.5 - 2.8 | Singlet. Shift influenced by the dinitro-thiophene ring. |

| H-4 | ¹H NMR | ~8.0 - 8.5 | Singlet. Significantly downfield due to deshielding from adjacent NO₂ groups. |

| C H₃ | ¹³C NMR | ~15 - 20 | --- |

| C-2 | ¹³C NMR | ~135 - 145 | Quaternary carbon attached to the methyl group. |

| C-3 | ¹³C NMR | ~150 - 155 | Quaternary carbon attached to a nitro group. |

| C-4 | ¹³C NMR | ~125 - 130 | Protonated carbon. |

| C-5 | ¹³C NMR | ~155 - 160 | Quaternary carbon attached to a nitro group. |

For more complex derivatives of dinitrothiophene or to unambiguously assign all signals, advanced 2D NMR techniques are employed. researchgate.netipb.pt These experiments provide correlation data that reveal connectivity between atoms.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation technique would be used to confirm the absence of coupling for the single aromatic proton in this compound, but would be crucial in isomers where multiple ring protons exist to map their J-coupling network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the aromatic proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, and the methyl protons to the methyl carbon. nptel.ac.in

Computational Methods: The use of computational tools, such as Density Functional Theory (DFT), can predict NMR chemical shifts. numberanalytics.com Comparing these theoretical spectra with experimental data provides a high level of confidence in the structural assignment.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule. Both IR and Raman spectroscopy are used to identify the key functional groups present in this compound, namely the nitro groups and the thiophene ring. stolichem.com

The presence and substitution pattern of the nitro groups dominate the IR and Raman spectra. The key vibrational modes are:

Nitro Group (NO₂) Vibrations: The nitro group has strong and characteristic absorption bands. The asymmetric stretching vibration (ν_as_(NO₂)) typically appears as a strong band in the 1500-1570 cm⁻¹ region, while the symmetric stretching vibration (ν_s_(NO₂)) is found in the 1300-1370 cm⁻¹ range. globalresearchonline.net Other vibrations like the NO₂ scissoring (bending) mode can be observed at lower wavenumbers (~820-850 cm⁻¹). globalresearchonline.net

Thiophene Moiety Vibrations: The thiophene ring itself gives rise to several characteristic bands. C-H stretching vibrations for aromatic rings typically appear above 3000 cm⁻¹. vscht.cz The aromatic C=C stretching vibrations are expected in the 1400–1650 cm⁻¹ region. globalresearchonline.net Ring breathing modes and C-S stretching vibrations are also present at lower frequencies.

Raman spectroscopy provides complementary data. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations, such as the symmetric stretch of the nitro group and the ring breathing modes of the thiophene system, often produce prominent signals in the Raman spectrum. spectroscopyonline.com

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound Data compiled from studies on related nitrothiophene compounds.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | IR / Raman | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | IR / Raman | 3000 - 2850 | Medium libretexts.org |

| Asymmetric NO₂ Stretch | IR / Raman | 1570 - 1500 | Strong |

| Symmetric NO₂ Stretch | IR / Raman | 1370 - 1300 | Strong |

| Aromatic C=C Stretch | IR / Raman | 1650 - 1400 | Medium-Strong globalresearchonline.net |

| NO₂ Bending / Scissoring | IR | 850 - 820 | Medium globalresearchonline.net |

Electronic Spectroscopy: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is influenced by the conjugated π-system of the thiophene ring and the powerful electron-withdrawing nitro groups.

The UV-Vis spectrum of nitroaromatic compounds is typically characterized by π→π* and n→π* electronic transitions. adcmastuana.org

π→π Transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the dinitrothiophene ring. As conjugation increases, the energy gap between the orbitals decreases, leading to absorption at a longer wavelength (bathochromic shift). libretexts.org

n→π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro groups) to a π* antibonding orbital. They are typically of lower intensity than π→π* transitions and occur at longer wavelengths. adcmastuana.org

The combination of the thiophene ring with two nitro groups creates a system with significant intramolecular charge transfer (CT) character. This CT character is reflected in the UV-Vis absorption bands.

Solvatochromism refers to the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands upon changing the polarity of the solvent. This phenomenon is particularly pronounced for compounds with a significant change in dipole moment between their ground and excited states, which is characteristic of molecules with strong intramolecular charge transfer. nih.gov For this compound, a polar, charge-transfer excited state is expected. Therefore, increasing the polarity of the solvent would likely stabilize the excited state more than the ground state, leading to a red shift (bathochromism) in the λ_max of the absorption band. This effect has been observed in various substituted nitrothiophenes and other donor-acceptor dyes. nih.govsapub.org

Table 3: Typical Electronic Transitions for Nitrothiophene Derivatives Data from related compounds to illustrate expected absorption regions.

| Compound | Solvent | λ_max (nm) | Transition Type | Reference |

| 2-carbaldehyde oxime-5-nitrothiophene | Gas Phase | 343.7 | π→π | globalresearchonline.net |

| 2-carbaldehyde oxime-5-nitrothiophene | Ethanol (B145695) | 369.4 | π→π (CT) | globalresearchonline.net |

| 3-bromo-2-nitrothiophene | Not Specified | ~310 | Not Specified | ias.ac.in |

| 2,5-bis(2-thienyl)-3,4-dinitrothiophene | Not Specified | 639-650 | π→π* (CT) |

Advanced Materials Applications and Derivatization Strategies

2-Methyl-3,5-dinitrothiophene as a Precursor in Organic Electronics

The defining characteristic of this compound for organic electronics is its electron-deficient aromatic system. The two nitro groups significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the thiophene (B33073) ring. This intrinsic property makes it and its derivatives prime candidates for n-type (electron-transporting) organic semiconductors, which are essential components for a variety of organic electronic devices. futuremarketinsights.com

Synthesis of Organic Semiconductors for Flexible Devices (e.g., OLEDs, OFETs)

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) rely on materials that can efficiently transport charge carriers. nih.govbeilstein-journals.org While many organic semiconductors are p-type (hole-transporting), the development of stable and efficient n-type materials remains a key challenge. cas.org

The this compound core can be leveraged to create sophisticated organic semiconductors through several synthetic strategies:

Donor-Acceptor (D-A) Architectures: The dinitro-substituted thiophene acts as a potent electron acceptor. This "A" unit can be coupled with various electron-donating "D" moieties (such as triphenylamines, carbazoles, or other thiophene derivatives) to create D-A or D-A-D type molecules. beilstein-journals.org This molecular design is a cornerstone for tuning the optical and electronic properties of materials used in OLEDs. beilstein-journals.orgresearchgate.net

Chemical Modification: The nitro groups themselves are versatile functional handles. They can be reduced to amino groups, which are electron-donating. This conversion would transform the electronic nature of the molecule, enabling the synthesis of push-pull systems from a single precursor. Such systems have applications in nonlinear optics and as emitters in OLEDs. researchgate.netbeilstein-journals.org

Solubility Enhancement: The methyl group provides a site for further functionalization, for instance, by introducing longer alkyl chains to improve solubility in common organic solvents. This is a critical factor for fabricating large-area, uniform thin films for flexible devices via solution-processing techniques like spin-coating or inkjet printing. cas.org

By analogy, derivatives of other nitrothiophenes have been successfully incorporated into OFETs and OLEDs, demonstrating the viability of this molecular framework. beilstein-journals.orgmdpi.comresearchgate.net

Application in Organic Photovoltaic Devices and Photodetectors

In organic photovoltaics (OPVs) and organic photodetectors (OPDs), the charge separation at a donor-acceptor interface is the fundamental principle of operation. researchgate.net The strong electron-accepting nature of the dinitrothiophene core makes it an excellent candidate for the acceptor material in a bulk heterojunction (BHJ) solar cell or as a component in a photosensitive layer.

N-Type Acceptor in OPVs: Similar to how fullerene derivatives are used as electron acceptors, polymers or small molecules derived from this compound could function as the n-type component in a BHJ, paired with a suitable p-type polymer donor. The strong electron affinity conferred by the nitro groups facilitates efficient charge transfer from the donor material upon photoexcitation.

Broadband Absorption: By creating copolymers or blends, the absorption spectrum can be tailored. For instance, combining a dinitrothiophene-based acceptor with a donor polymer that absorbs in a different part of the solar spectrum could lead to more efficient light harvesting. researchgate.net

High-Performance Photodetectors: The properties that make dinitrothiophenes suitable for OPVs also apply to OPDs. Materials derived from nitrothiophenes have been used to create photodetectors sensitive to specific wavelengths, including the near-infrared (NIR) range. researchgate.net High thermal stability and strong absorption are key features that can be engineered into these materials. nih.gov

Development of Thiophene-Based Oligomers and Polymers

The polymerization of thiophene derivatives is a well-established route to creating conductive and semiconductive polymers with a vast range of applications. uri.eduignited.in this compound can serve as a foundational block for building well-defined oligomers and high-molecular-weight polymers.

Synthesis of Conjugated Polythiophenes and Terthiophenes

The synthesis of conjugated oligomers like terthiophenes (three thiophene units) and longer polythiophenes is typically achieved through metal-catalyzed cross-coupling reactions. While direct polymerization of this compound is challenging, it can be readily converted into a monomer suitable for these reactions.

A common and powerful strategy involves the halogenation of the thiophene ring, followed by coupling. For example, a hypothetical 2,4-dibromo-5-methyl-3-nitrothiophene monomer could be synthesized and then polymerized using methods such as:

Stille Coupling: Reacting the dibrominated monomer with an organotin reagent (e.g., a bis(stannyl)thiophene) in the presence of a palladium catalyst. nih.govresearchgate.netajol.info

Suzuki Coupling: Using a boronic acid or boronate ester derivative of thiophene to couple with the dibrominated monomer, also catalyzed by palladium. nih.govmdpi.com

Kumada Coupling: Employing a Grignard reagent derived from the monomer for polymerization. mdpi.com

These methods have been successfully used to synthesize dinitro-substituted terthiophenes and other oligomers from 2,5-dibromo-3,4-dinitrothiophene (B14878), demonstrating the robustness of this approach. nih.govresearchgate.netajol.infosemanticscholar.org The resulting oligomers and polymers incorporate the electron-deficient dinitro-core, making them inherently n-type materials.

Table 1: Representative Synthesis of a Dinitro-Substituted Terthiophene via Stille Coupling

This table illustrates a typical reaction for creating a dinitro-terthiophene, a process adaptable for derivatives of this compound.

| Step | Starting Materials | Reagents & Conditions | Product | Ref. |

| 1. Nitration | 2,5-Dibromothiophene (B18171) | Concentrated HNO₃ / H₂SO₄ | 2,5-Dibromo-3,4-dinitrothiophene | researchgate.net |

| 2. Coupling | 2,5-Dibromo-3,4-dinitrothiophene, 2-(Tributylstannyl)thiophene | Pd(PPh₃)₂Cl₂, Toluene, Reflux | 3',4'-Dinitro-2,2':5',2''-terthiophene | researchgate.netajol.info |

Functionalization for Tunable Electronic and Optical Properties

A key advantage of organic materials is the ability to fine-tune their properties through chemical functionalization. chemrxiv.orgrsc.org The this compound scaffold offers multiple handles for such modifications.

Electron-Withdrawing Strength: The nitro groups are powerful electron-withdrawing substituents that dominate the electronic properties, leading to low LUMO energy levels suitable for electron transport. The number and position of these groups are critical. By replacing one or both nitro groups with other substituents (e.g., cyano, sulfonyl), the electronic and optical bandgap of the resulting polymer can be precisely controlled. kaust.edu.sa

Backbone Planarity and Morphology: The methyl group, while seemingly simple, influences the polymer's morphology. Steric hindrance from side groups can affect the planarity of the polymer backbone, which in turn impacts the degree of π-conjugation and charge carrier mobility. Judicious choice of substituents is crucial for achieving the desired solid-state packing for efficient charge transport. kaust.edu.sa

Post-Polymerization Modification: The nitro groups on the polymer backbone can be chemically transformed after polymerization. For example, their reduction to amino groups would dramatically alter the polymer's properties, converting it from a strong n-type material to a p-type or amphoteric one, opening up new applications. researchgate.net

Synthesis of Specialized Heterocyclic Systems

Nitrothiophenes, particularly dinitrothiophenes, are known to undergo fascinating ring-opening reactions when treated with nucleophiles. arkat-usa.orgresearchgate.net This reactivity provides a powerful and unconventional pathway to synthesizing other complex heterocyclic and acyclic structures that are not easily accessible through other means.

The reaction of 3,4-dinitrothiophene with primary or secondary amines, for example, results in the cleavage of the thiophene ring to form highly functionalized 2,3-dinitro-1,3-butadiene-1,4-diamines. researchgate.netepa.gov These open-chain products are versatile building blocks that can be subsequently cyclized to produce a wide array of other heterocyclic systems. researchgate.net

It is highly probable that this compound would exhibit similar reactivity. Treatment with various nucleophiles could lead to ring-opened intermediates. These intermediates, possessing multiple functional groups (nitro, enamine, methyl), could then be used to construct new ring systems, such as:

Pyrroles and Pyrrolidines

Isoxazoles and Isoxazolines

Triazoles and Oxadiazoles

This ring-opening/ring-closure protocol represents a significant synthetic utility of dinitrothiophenes, transforming a simple five-membered heterocycle into a diverse range of other valuable chemical structures. arkat-usa.orgresearchgate.net

Table 2: Potential Heterocyclic Systems from Dinitrothiophene Precursors

Based on established ring-opening/ring-closure protocols for dinitrothiophenes. researchgate.net

| Precursor | Reaction Type | Intermediate | Final Heterocyclic Product(s) |

| 3,4-Dinitrothiophene | Ring-opening with amines | 2,3-Dinitro-1,3-butadiene-1,4-diamine | Pyrroles, Pyrrolidines |

| 1,4-Disubstituted-2,3-dinitro-1,3-butadiene | Reduction | 1,4-Disubstituted-2,3-butanedione dioxime | Isoxazoles, Oxadiazoles, Triazoles |

Formation of Thienopyrazines and Thieno[3,4-b]thiadiazoles from Dinitrothiophene Building Blocks

The synthesis of fused heterocyclic systems such as thienopyrazines and thieno[3,4-b]thiadiazoles from dinitrothiophene precursors is a well-established strategy in materials chemistry. The core transformation involves the reduction of the two nitro groups on the thiophene ring to form a highly reactive 3,4-diaminothiophene (B2735483) intermediate. This intermediate serves as a versatile synthon for subsequent condensation reactions.

The general synthetic pathway commences with a dinitrothiophene, such as 2,5-dibromo-3,4-dinitrothiophene, which is a common starting material for these syntheses. acs.orgmdpi.comresearchgate.netnih.govresearchgate.netossila.comcnr.it The critical step is the reduction of the vicinal nitro groups to yield a 3,4-diaminothiophene derivative. acs.orgcnr.it This reduction is typically achieved using reducing agents like tin (Sn) powder in an acidic medium (e.g., concentrated HCl) or tin(II) chloride (SnCl2). acs.orgcnr.it

Once the 3,4-diaminothiophene intermediate is formed, it can be reacted with various electrophiles to construct the fused heterocyclic ring:

Thienopyrazines: Condensation of the 3,4-diaminothiophene with α-diones (1,2-dicarbonyl compounds) such as benzil, 3,4-hexanedione, or diethyl 2,3-dioxosuccinate leads to the formation of the thieno[3,4-b]pyrazine (B1257052) core. acs.orgresearchgate.net This reaction provides a modular approach to tune the electronic and structural properties of the final molecule by simply varying the substituents on the dione. researchgate.netresearchgate.net

Thieno[3,4-b]thiadiazoles: These structures can also be derived from the diaminothiophene intermediate. The formation of the thiadiazole ring involves condensation with a suitable sulfur-containing reagent. These materials have found applications in small molecule photodetectors. ossila.com

This methodology allows for the creation of a diverse library of donor-acceptor-donor (D-A-D) type molecules, where the thienopyrazine or thieno[3,4-b]thiadiazole unit acts as the electron-accepting core. acs.org These materials are of significant interest for applications in organic electronics, including organic solar cells and photodetectors. ossila.com

Exploration in Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the electric field of intense light, typically from lasers. wikipedia.org This property allows for the manipulation of light, leading to phenomena like frequency doubling (second harmonic generation) and optical switching, which are crucial for applications in photonics and telecommunications. wikipedia.orgsamaterials.comazooptics.com Organic molecules, particularly those with specific electronic structures, have emerged as promising NLO materials. wikipedia.org

The key to molecular NLO activity lies in creating systems with significant charge asymmetry and high molecular hyperpolarizability (β). rsc.org A common design strategy is the "push-pull" concept, which involves connecting a strong electron-donor group to a strong electron-acceptor group through a π-conjugated bridge. researchgate.net The delocalized π-electrons in this system are easily polarized by an external electric field, leading to a large NLO response. wikipedia.org

Design and Synthesis of NLO Chromophores Derived from Dinitrothiophenes

Dinitrothiophene derivatives, such as those originating from 2-amino-3,5-dinitrothiophene (B1266120), are excellent candidates for the electron-acceptor component in NLO chromophores. researchgate.netelectronicsandbooks.com The two nitro groups provide powerful electron-withdrawing capability, which is essential for creating a strong "push-pull" system. researchgate.net The thiophene ring itself contributes to the π-conjugated system and has been shown to enhance NLO responses compared to analogous benzenoid systems due to its lower delocalization energy. electronicsandbooks.com

The synthesis of these NLO chromophores typically involves:

Starting with a functionalized dinitrothiophene: 2-Amino-3,5-dinitrothiophene is a common precursor. researchgate.netelectronicsandbooks.com

Creating a diazonium salt: The amino group is converted into a diazonium salt through diazotization using reagents like nitrosylsulfuric acid. electronicsandbooks.com

Azo coupling: The diazonium salt is then reacted with an electron-rich donor molecule, such as a substituted aniline (B41778) (e.g., N-phenyldiethanolamine), to form an azo bridge (-N=N-). researchgate.netelectronicsandbooks.com This azo linkage extends the π-conjugation between the donor and the dinitrothiophene acceptor.

The resulting push-pull chromophore possesses a donor group, a π-bridge, and the dinitrothiophene acceptor. To integrate these chromophores into practical devices, they are often functionalized with polymerizable groups, such as hydroxy or acrylic moieties. researchgate.netelectronicsandbooks.com This allows for their covalent incorporation into polymeric backbones, leading to NLO-active polymers with better processability and stability. electronicsandbooks.com

Research has demonstrated that polymers containing these dinitrothiophene-based azoic chromophores exhibit significant NLO properties. electronicsandbooks.com The design can be further refined by varying the donor group and the conjugated bridge to optimize the NLO response and other material properties like thermal stability. rsc.orgnih.gov

| Chromophore Type | Donor Group Example | Acceptor Group | Conjugated Bridge | Application |

| Azo-based Push-Pull | Substituted Amino-benzene | Dinitro-thiophene | Azo (-N=N-) | NLO-active Polymers electronicsandbooks.com |

| Styryl-based Push-Pull | N-phenyldiethanolamine | Dinitro-thiophene | Stilbene (-CH=CH-) | NLO Polymeric Materials researchgate.net |

Advanced Dyes and Pigments Chemistry

Thiophene-based azo dyes represent a significant class of synthetic colorants, valued for their bright, intense colors and good dyeing properties. espublisher.com The incorporation of a thiophene ring in place of a benzene (B151609) ring often leads to a bathochromic shift (a shift to longer wavelengths), resulting in deeper and more brilliant shades compared to their carbocyclic counterparts. researchgate.net The electronic properties of the thiophene ring can be readily tuned by introducing substituents, which provides a powerful tool for controlling the final color and performance of the dye.

Among these, dyes derived from dinitrothiophenes are particularly important. The strong electron-withdrawing nature of the two nitro groups makes the 2-amino-3,5-dinitrothiophene precursor a potent diazo component, capable of producing dyes that absorb strongly in the visible spectrum, leading to deep blue, green, and black shades. sapub.org

Synthesis and Spectroscopic Properties of Thiophene-Based Azo Dyes

The synthesis of azo dyes from a dinitrothiophene precursor follows the classical pathway of diazotization and coupling.

Diazotization: The process begins with an aminothiophene derivative, in this case, 2-amino-3,5-dinitrothiophene. This primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in a strong acid like sulfuric acid) at low temperatures to form a diazonium salt. sapub.orgtubitak.gov.tr This salt is a highly reactive electrophile.

Azo Coupling: The freshly prepared diazonium salt solution is then added to a solution containing a coupling component. tubitak.gov.tr The coupling component is typically an electron-rich aromatic compound, such as a substituted aniline or a naphthol derivative. researchgate.netsapub.org The electrophilic diazonium ion attacks the electron-rich ring of the coupler to form the characteristic azo (-N=N-) linkage, which is the primary chromophore of the dye molecule. scienceworldjournal.org

The resulting 3,5-dinitrothiophene-2-azodyes have achieved significant commercial success. sapub.org For instance, C.I. Disperse Green 9 is derived from 2-amino-3,5-dinitrothiophene. sapub.org These dyes are used to obtain blue, navy, and black shades and are valued for their property of flaring green in artificial light, making them useful as shading components. sapub.org

Spectroscopic Properties: The color of the dyes is determined by their absorption of light in the visible spectrum. The key spectroscopic parameter is the wavelength of maximum absorption (λmax).

UV-Visible Spectroscopy: The λmax of these dyes is heavily influenced by the electronic nature of the substituents on both the thiophene ring and the coupling component. scienceworldjournal.org The strong electron-accepting dinitrothiophene group, combined with an electron-donating group on the coupler, creates a strong intramolecular charge-transfer (ICT) system, which lowers the energy gap for electronic transitions and pushes λmax to longer wavelengths (bathochromic shift). sapub.org For example, bluish-red azo dyes have been prepared by coupling diazotized 2-amino-3,5-dinitrothiophene with N-β-acetoxyethylanilines. sapub.org

Infrared (IR) Spectroscopy: IR spectra are used to confirm the presence of key functional groups. Characteristic bands include the stretching vibration of the azo group (-N=N-) typically found in the 1411-1458 cm⁻¹ region, and strong bands for the nitro groups (-NO₂). scienceworldjournal.org

The table below shows examples of λmax for azo dyes derived from different aminothiophene precursors, illustrating the effect of substituents.

| Diazo Component | Coupling Component | Resulting Dye Color | λmax (nm) |

| 2-Amino-3,5-dinitrothiophene | Substituted N-β-acetoxyethylanilines | Bluish-red | Not Specified sapub.org |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene | N-arylmaleimides | Light pink to reddish pink | Not Specified tubitak.gov.tr |

| Diazotized phenatidinyl-5-amino-thiophene | 4-aryl-2-aminothiazoles | Grey to blue | Not Specified sapub.org |

While 3,5-dinitro-2-thienyl azo dyes are commercially important, their lightfastness on polyester (B1180765) can be lower than dyes derived from 2-amino-5-acyl-3-nitrothiophenes. researchgate.netsapub.org

Q & A

Basic: What are the recommended synthetic routes for 2-Methyl-3,5-dinitrothiophene, and how can purity be optimized?

Answer:

Synthesis typically involves nitration of 2-methylthiophene. A two-step nitration protocol is recommended:

Initial nitration : Use a mixture of fuming HNO₃ and H₂SO₄ at 0–5°C to introduce the first nitro group at the 5-position.

Second nitration : Adjust reaction temperature to 20–25°C for the 3-position nitration, leveraging steric and electronic effects of the methyl group.

Purity optimization :

- Recrystallize from ethanol/DMF (3:1) to remove isomers .

- Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1) and confirm purity by HPLC (>98%) .

Basic: What spectroscopic methods are critical for structural confirmation of this compound?

Answer:

A multi-technique approach is essential:

- ¹H/¹³C NMR : Expect aromatic proton absence (due to nitro groups) and a singlet for the methyl group at δ ~2.5 ppm.

- IR : Strong asymmetric/symmetric NO₂ stretches at 1530 cm⁻¹ and 1350 cm⁻¹.

- Mass spectrometry : Molecular ion peak at m/z 188 (C₅H₄N₂O₄S) with fragmentation patterns matching nitro group loss .

- Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Advanced: How does thermal instability impact handling and storage of this compound?

Answer:

The compound decomposes exothermically above 40°C, releasing NOₓ gases. Key precautions:

- Storage : Keep at –20°C in amber vials under inert gas (Ar/N₂).

- Handling : Use explosion-proof refrigerators and avoid grinding (risk of deflagration) .

Decomposition pathways : - Thermal cleavage of nitro groups forms thiophene radical intermediates, detectable via EPR spectroscopy.

- Decomposition products include SO₂ and methyl nitrite, identified by GC-MS .

Advanced: What strategies mitigate regioselectivity challenges in further functionalization of this compound?

Answer:

Electrophilic substitution is hindered by electron-withdrawing nitro groups. Alternative approaches:

- Nucleophilic aromatic substitution : Replace nitro groups with amines or thiols under high-temperature catalysis (e.g., CuI/DMF at 120°C).

- Cross-coupling : Use Suzuki-Miyaura reactions with boronate esters at the 4-position (if accessible) .

Key data : - Nitro group reduction (H₂/Pd-C) yields 2-Methyl-3,5-diaminothiophene but requires strict oxygen exclusion to prevent polymerization .

Data Contradiction: How to resolve discrepancies in reported solubility profiles of this compound?

Answer:

Conflicting solubility data (e.g., in DMSO vs. acetone) may arise from:

- Polymorphism : Recrystallization solvents affect crystal packing. Use XRPD to identify polymorphic forms.

- Impurity interference : Trace isomers (e.g., 2-Methyl-4,5-dinitrothiophene) alter solubility. Validate purity via 2D NMR (NOESY) .

Recommended solvents : - Polar aprotic solvents (DMF, DMSO) for reactions; hexane/ethyl acetate for chromatography .

Advanced: What analytical methods detect and quantify decomposition products during long-term stability studies?

Answer:

- HPLC-DAD : Use a C18 column (MeCN/H₂O 70:30) to monitor nitro group loss (retention time shifts).

- GC-MS : Identify volatile decomposition products (e.g., NO₂, SO₂) with a DB-5MS column.

- TGA/DSC : Track exothermic decomposition events (onset ~150°C) .

Mitigation : Add stabilizers like BHT (0.1% w/w) to slow radical-mediated degradation .

Basic: What safety protocols are critical for working with this compound?

Answer:

- PPE : Flame-resistant lab coats, nitrile gloves, and face shields.

- Ventilation : Use fume hoods with >0.5 m/s airflow.

- Spill management : Neutralize with damp sand; avoid water (risk of exothermic reaction) .

First aid : For skin contact, rinse with 5% NaHCO₃ solution; for inhalation, administer 100% O₂ .

Advanced: How do computational methods (DFT, MD) predict reactivity and stability of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.